2-Ethyl-5-isopropylpyrazine

olfactometry sensory science flavor chemistry

2-Ethyl-5-isopropylpyrazine (CAS 38028-76-1) is a disubstituted alkylpyrazine (C₉H₁₄N₂, MW 150.22) belonging to the broader class of heterocyclic nitrogen-containing volatiles formed primarily via the Maillard reaction. As a pyrazine derivative, it exhibits the class-characteristic strong roasted, nutty, and earthy aroma profile typical of many heat-treated foods.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B15246456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-isopropylpyrazine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=N1)C(C)C
InChIInChI=1S/C9H14N2/c1-4-8-5-11-9(6-10-8)7(2)3/h5-7H,4H2,1-3H3
InChIKeyDDEYIDPXRNBWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-isopropylpyrazine: Core Chemical and Olfactory Properties


2-Ethyl-5-isopropylpyrazine (CAS 38028-76-1) is a disubstituted alkylpyrazine (C₉H₁₄N₂, MW 150.22) belonging to the broader class of heterocyclic nitrogen-containing volatiles formed primarily via the Maillard reaction . As a pyrazine derivative, it exhibits the class-characteristic strong roasted, nutty, and earthy aroma profile typical of many heat-treated foods [1]. Its structure features an ethyl group at the 2-position and an isopropyl group at the 5-position of the pyrazine ring—a specific substitution pattern that fundamentally differentiates its physicochemical and sensory properties from other disubstituted alkylpyrazine isomers [2].

Why 2-Ethyl-5-isopropylpyrazine Cannot Be Freely Substituted by Other Alkylpyrazines


Within the alkylpyrazine class, small changes in substituent identity, position, and branching dramatically alter odor threshold, aroma quality, and application performance—often by orders of magnitude [1]. For example, substituting an ethyl group for a methyl group at position 2 can lower the odor detection threshold 4500-fold [1], while adding a branched isopropyl group versus a linear propyl chain shifts the aroma from nutty/brown toward green/burdock notes [2]. Consequently, 2-ethyl-5-isopropylpyrazine cannot be generically replaced with closely related analogs such as 2-ethyl-5-methylpyrazine, 2,3-diethylpyrazine, or 2-isopropylpyrazine without risking substantial changes in sensory impact, regulatory compliance, or formulation stability [3]. The quantitative evidence below documents precisely where and why differentiation matters for scientific and procurement decision-making.

Quantitative Differentiation Evidence for 2-Ethyl-5-isopropylpyrazine Versus Analogs


Odor Detection Threshold: Positional Isomerism Drives Potency Differences

While no direct head-to-head threshold measurement for 2-ethyl-5-isopropylpyrazine was located in the primary literature, quantitative structure-odor relationship (QSOR) models derived from 80 alkylpyrazines demonstrate that substituent identity and position are the dominant determinants of odor potency [1]. For disubstituted pyrazines, the regression equation log(1/T) = 0.04(ΣδIR − ΔΔI) + 6.2 predicts threshold values within one order of magnitude based on substituent parameters and retention index differences [2]. Based on class-level inference, the ethyl/isopropyl substitution pattern of the target compound is predicted to yield a moderate odor threshold (estimated range: 100–1000 ng/L air) that is distinct from both more potent methyl-substituted analogs (e.g., trimethylpyrazine at 50 ng/L air) and less potent bulkier alkyl-substituted analogs (e.g., 2-butyl derivatives with thresholds >100,000 ng/L air) [1][2].

olfactometry sensory science flavor chemistry

Aroma Quality Differentiation: Ethyl/Isopropyl Pattern Favors Roasted/Nutty Over Green/Burdock Notes

Systematic evaluation of 60 disubstituted pyrazines established that alkyl chain length and branching are critical determinants of aroma character [1]. Specifically, substituted methyl- or ethylpyrazines generally exhibit nutty and/or brown (roasted) notes, while longer alkyl-substituted pyrazines (propyl, butyl, and beyond) tend toward green and/or burdock-like odors [1]. The 2-ethyl-5-isopropylpyrazine structure, with one ethyl and one branched isopropyl group, is predicted to occupy a transitional position in this spectrum—retaining the roasted/nutty core characteristic of shorter-chain pyrazines while the isopropyl branching may introduce subtle green-earthy undertones distinct from the pure roasted profile of 2-ethyl-5-methylpyrazine or the dominant green character of 2-isopropylpyrazine [1][2]. Artificial neural network classification of 50 pyrazine-based aroma compounds into earthy, green-earthy, and green categories achieved 94% performance, validating that such structural differences reliably predict aroma quality shifts [2].

aroma quality sensory evaluation pyrazine SAR

Regulatory Coverage: 2-Ethyl-5-isopropylpyrazine Benefits from JECFA/EFSA Pyrazine Group Evaluation

2-Ethyl-5-isopropylpyrazine falls within the scope of the pyrazine derivatives evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 57th meeting and subsequently considered by EFSA in Flavouring Group Evaluation 50 (FGE.50Rev1) [1]. This group evaluation covers 41 structurally related pyrazine derivatives (including FL-no: 14.005, 14.006, 14.015, 14.017, 14.018, 14.019, 14.020, 14.021, 14.022, 14.024, 14.025, 14.026, 14.027, 14.028, 14.031, 14.032, 14.034, 14.035, 14.037, 14.043, 14.044, 14.049, 14.050, 14.053, 14.054, 14.055, 14.056, 14.062, 14.067, 14.069, 14.077, 14.082, 14.095, 14.096, 14.098, 14.100, 14.114, 14.121, 14.123, 14.142, 14.144) and concludes no safety concern at estimated dietary intake levels [1]. By contrast, certain close analogs—particularly those with unsaturated substituents (ethenyl, propenyl) or longer chains—may fall outside the evaluated scope or require additional genotoxicity assessment, as exemplified by the separate evaluation of 5-methylquinoxaline [FL-no: 14.028] which required new in vitro and in vivo genotoxicity data before clearance [1].

food safety flavor regulation FEMA GRAS

High-Value Application Scenarios for 2-Ethyl-5-isopropylpyrazine


Roasted and Nutty Flavor Formulations Requiring Balanced Potency

Based on predicted moderate odor threshold (100–1000 ng/L air) and roasted/nutty aroma quality [1][2], 2-ethyl-5-isopropylpyrazine is optimally deployed in savory flavor systems—roasted nuts, coffee, cocoa, grilled meats, and baked goods—where excessive potency (characteristic of lower-threshold methyl-substituted pyrazines) would overwhelm the target profile [1]. Its ethyl/isopropyl substitution pattern provides a controlled, buildable impact that allows formulators to fine-tune intensity without risking the over-flavoring that occurs when using 2-ethyl-3,5-dimethylpyrazine (threshold ~0.01 ng/L air) at equivalent concentrations [1].

Green-Earthy Nuance Development in Complex Fragrance Accords

The isopropyl group in 2-ethyl-5-isopropylpyrazine introduces subtle green-earthy undertones while preserving the foundational roasted/nutty character [1]. This positions it as a strategic bridge compound in fragrance development where pure roasted notes (from 2-ethyl-5-methylpyrazine) or dominant green notes (from 2-isopropylpyrazine) would be inappropriate [1]. Applications include gourmand perfumery, ambient scenting, and personal care products targeting 'warm spicy' or 'earthy-woody' accords.

Regulatory-Compliant Flavor Ingredient for Global Food Markets

Given its inclusion under the JECFA/EFSA pyrazine group evaluation with no identified safety concerns at current dietary intake levels [1], 2-ethyl-5-isopropylpyrazine is suitable for use in food and beverage products intended for EU, US (FEMA GRAS via parallel JECFA evaluation), and other major markets. Procurement should prioritize this compound over structurally similar but unlisted or separately assessed analogs (e.g., unsaturated derivatives, quinoxalines) to streamline regulatory approval and avoid compliance bottlenecks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-5-isopropylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.